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Compound of Interest

Compound Name: ML399

Cat. No.: B609167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ML399 is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction

between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver of

leukemogenesis in acute leukemias with MLL rearrangements. As a second-generation probe,

ML399 offers improved potency and drug metabolism and pharmacokinetics (DMPK)

properties, making it a valuable tool for in vivo studies to explore the therapeutic potential of

Menin-MLL inhibition.[1] These application notes provide a comprehensive guide to utilizing

ML399 in preclinical animal models, with a focus on determining the optimal dosage and

experimental design.

Physicochemical and In Vitro Activity of ML399
A summary of the key quantitative data for ML399 is presented in Table 1. This information is

crucial for formulation and for correlating in vitro activity with in vivo responses.
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Parameter Value Reference

Molecular Weight 449.0 g/mol [1]

Solubility in PBS (pH 7.4) 86.9 ± 8.2 μM (39 μg/mL) [1]

Stability in PBS (Room Temp.)
98.6% remaining after 24h;

96.1% remaining after 48h
[1]

In Vitro Potency (GI50 in MLL-

AF9 cells)
~4 μM [1]

Optimal Dosage of ML399 for In Vivo Studies
While specific in vivo efficacy studies with ML399 have not been publicly detailed, data from

structurally related and functionally similar Menin-MLL inhibitors can provide a strong basis for

designing initial dose-finding experiments. The following protocols are based on established

methodologies for similar compounds and general principles of in vivo dose selection.

Reference In Vivo Dosing for Similar Menin-MLL
Inhibitors
Studies with other Menin-MLL inhibitors, MI-463 and MI-503, have demonstrated efficacy in

mouse models of MLL leukemia.[2] These data, summarized in Table 2, can serve as a

valuable starting point for determining the dosage of ML399.
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Compound
Animal
Model

Dosage
Administrat
ion Route

Key
Findings

Reference

MI-463

Mouse

xenograft

(MV4;11

cells)

35 mg/kg,

once daily

Intraperitonea

l (i.p.)

Significant

tumor growth

inhibition

[2]

MI-463

Murine MLL-

AF9 leukemia

model

50 mg/kg,

twice daily

Oral gavage

(p.o.)

Increased

median

survival by

~70%

[2]

MI-503

Mouse

xenograft

(MV4;11

cells)

60 mg/kg,

once daily

Intraperitonea

l (i.p.)

Over 80%

reduction in

tumor growth

[2]

MI-503

Murine MLL-

AF9 leukemia

model

80 mg/kg,

twice daily

Oral gavage

(p.o.)

Increased

median

survival by

~45%

[2]

Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) and Maximum
Tolerated Dose (MTD) Study
Objective: To determine the tolerability of ML399 and establish the Maximum Tolerated Dose

(MTD) in the selected animal model.

Materials:

ML399

Vehicle solution (e.g., DMSO, PEG400, saline, depending on formulation development

based on solubility data)

6-8 week old immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
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Standard animal housing and monitoring equipment

Methodology:

Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to

the start of the study.

Group Allocation: Randomly assign mice to several dose groups (e.g., n=3-5 per group).

Based on the data from similar compounds, a starting dose range could be 10, 30, and 100

mg/kg. A vehicle control group is mandatory.

Formulation: Prepare fresh formulations of ML399 in the chosen vehicle on each day of

dosing.

Administration: Administer ML399 via the desired route (e.g., intraperitoneal injection or oral

gavage) once or twice daily for a period of 7-14 days.

Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body

weight, food and water intake, activity levels, and any signs of distress.

Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity

(e.g., >15-20% body weight loss) or mortality.

Data Analysis: Record and plot body weight changes and clinical observations for each dose

group.

Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME)

profile of ML399 in vivo.

Materials:

ML399

Vehicle solution
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Cannulated mice (for serial blood sampling) or non-cannulated mice (for terminal blood

collection)

Blood collection supplies (e.g., EDTA tubes)

LC-MS/MS or other appropriate bioanalytical instrumentation

Methodology:

Dosing: Administer a single dose of ML399 (at a dose below the MTD) via both intravenous

(i.v.) and the intended therapeutic route (e.g., oral).

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0,

0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

Plasma Preparation: Process blood samples to isolate plasma and store frozen until

analysis.

Bioanalysis: Quantify the concentration of ML399 in plasma samples using a validated LC-

MS/MS method.

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum

concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life

(t1/2), and oral bioavailability.

Protocol 3: In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of ML399 in a relevant disease model.

Materials:

MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13)

Immunocompromised mice

ML399 at doses determined from DRF and PK studies

Calipers for tumor measurement
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Flow cytometry reagents for pharmacodynamic analysis

Methodology:

Tumor Implantation: Subcutaneously or intravenously inject a known number of leukemia

cells into the mice.

Tumor Growth: Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

Group Allocation and Treatment: Randomize mice into treatment groups (vehicle control,

ML399 low dose, ML399 high dose) and begin treatment as per the selected dosing

schedule.

Efficacy Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using

calipers. Monitor animal body weight and overall health.

Pharmacodynamic Analysis: At the end of the study (or at interim time points), collect tumor

and/or bone marrow samples to assess target engagement. This can be done by measuring

the expression of MLL target genes (e.g., HOXA9, MEIS1) via qRT-PCR or Western blot.[2]

Endpoint: The primary endpoint is typically tumor growth inhibition. Survival studies can also

be conducted.

Data Analysis: Plot mean tumor volume versus time for each group. Perform statistical

analysis to determine the significance of the anti-tumor effect.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of ML399 and a typical experimental

workflow for its in vivo evaluation.
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Caption: Mechanism of action of ML399 in inhibiting the Menin-MLL interaction.
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Caption: General experimental workflow for the in vivo evaluation of ML399.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Progress towards small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL)
interaction with in vivo utility - Probe Reports from the NIH Molecular Libraries Program -
NCBI Bookshelf [ncbi.nlm.nih.gov]

2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia
in vivo - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with
ML399]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609167#optimal-dosage-of-ml399-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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